molecular formula C19H12ClF2N5O2 B2943181 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 895015-88-0

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2943181
CAS No.: 895015-88-0
M. Wt: 415.78
InChI Key: SSDMFUIVOLITDY-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway , which is essential for the development, activation, and survival of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to prolonged suppression of BCR signaling. Its primary research value lies in the investigation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where dysregulated BCR signaling drives tumor proliferation and survival. Furthermore, as BTK also plays a role in Fc receptor signaling in macrophages and other myeloid cells , this inhibitor is a valuable tool for probing the mechanisms underlying various autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus, where these pathways are implicated. Researchers utilize this compound to dissect the specific contributions of BTK to disease pathogenesis and to evaluate its potential as a therapeutic target in both hematological and inflammatory contexts.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5O2/c20-11-2-1-3-13(6-11)27-18-14(8-24-27)19(29)26(10-23-18)9-17(28)25-16-5-4-12(21)7-15(16)22/h1-8,10H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDMFUIVOLITDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes existing research on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • Chemical Formula : C21H18ClN5O2
  • Molecular Weight : 439.92 g/mol
  • CAS Number : 922050-57-5

The biological activity of this compound is primarily attributed to its interaction with key cellular targets involved in cancer proliferation and survival. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth.

Inhibition of CDKs

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit CDK2 and TRKA pathways. For instance, compound 6t , a structural analog, demonstrated significant inhibition with IC50 values of 0.22 µM for CDK2 and 0.89 µM for TRKA, showcasing its potential as a dual inhibitor .

In Vitro Studies

The anticancer efficacy of the compound has been evaluated against various cancer cell lines using assays such as MTT and GI% (growth inhibition percentage). Notably:

  • Cell Lines Tested : NCI-H460 (lung carcinoma), ACHN (renal carcinoma), MDA-MB-468 (breast cancer).
  • Growth Inhibition Results :
    • NCI-H460: GI% = 66.12%
    • ACHN: GI% = 66.02%
    • MDA-MB-468: Significant apoptosis induction with a caspase-3 level increase by 7.32-fold compared to controls .
Cell LineCompoundGI%
NCI-H4606t66.12
ACHN6t66.02
MDA-MB-46812b-

Case Studies

One notable study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative activity against the NCI 60 human tumor cell line panel. The findings revealed that specific derivatives could halt the cell cycle at the S phase and significantly enhance apoptosis in breast cancer cell lines .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been crucial in enhancing biological activity. For instance:

  • The presence of electron-withdrawing groups like difluorophenyl significantly boosts potency.
  • Variations in substituents on the phenyl rings affect binding affinity and selectivity towards target kinases.

Comparison with Similar Compounds

Substituent Effects on the Pyrazolo-Pyrimidine Core

The position and nature of aryl substituents on the pyrazolo-pyrimidine core significantly influence physicochemical and pharmacological properties:

Compound ID Core Substituent (Position) Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target 3-Chlorophenyl (1) 2,4-Difluorophenyl ~440 (estimated) Balanced lipophilicity (Cl) and polarity (F)
4-Chlorophenyl (1) Naphthalen-1-yl 429.9 High lipophilicity due to naphthyl group
4-Chlorophenyl (1) 3-Trifluoromethylphenyl 447.8 Enhanced metabolic stability (CF₃ group)
4-Fluorophenyl (1) 2-Trifluoromethylphenyl 431.35 Reduced steric bulk (F vs. Cl)
2,4-Dimethylphenyl (1) 4-Trifluoromethylphenyl 441.4 Electron-donating methyl groups

Key Observations :

  • Chlorine vs.
  • Positional Isomerism : The 3-chlorophenyl (target) vs. 4-chlorophenyl () alters steric interactions. The 3-position may reduce steric clashes in target binding pockets compared to para-substituted analogs.

Acetamide Substituent Variations

The N-arylacetamide moiety modulates solubility, bioavailability, and target affinity:

Compound ID Acetamide Substituent Impact on Properties
Target 2,4-Difluorophenyl Enhanced polarity and potential hydrogen bonding (F atoms)
4-Acetylphenyl Increased polarity (ketone group) but potential metabolic instability
Naphthalen-1-yl High lipophilicity; possible π-π stacking interactions
3-Trifluoromethylphenyl Strong electron-withdrawing effects (CF₃); improved metabolic resistance
4-Trifluoromethylphenyl Para-substituted CF₃ may enhance target selectivity

Key Observations :

  • The 2,4-difluorophenyl group in the target compound balances polarity and lipophilicity, avoiding extreme hydrophobicity seen in naphthyl () or trifluoromethyl () derivatives.
  • Fluorine substituents may improve solubility compared to bulkier groups like trifluoromethyl or acetyl .

Hypothesized Pharmacological Implications

  • The 3-chlorophenyl group may optimize binding to kinase ATP pockets by balancing steric and electronic effects.
  • 2,4-Difluorophenyl could reduce off-target interactions compared to trifluoromethyl-containing analogs (e.g., ).
  • Lower molecular weight (~440 g/mol) compared to naphthyl derivatives () may favor better oral bioavailability.

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